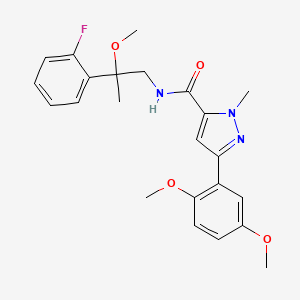
3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.476. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview of Pyrazole and Its Derivatives
Pyrazole derivatives, including the specified compound, have been extensively researched for their wide range of biological activities. Pyrazoles are recognized for their role as pharmacophores, significant in medicinal chemistry due to their varied bioactive properties. These compounds exhibit a broad spectrum of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. Their success as COX-2 inhibitors underscores their potential in drug development and therapeutic applications. The synthesis of pyrazole derivatives involves condensation followed by cyclization, providing valuable strategies for creating more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazoline as a Building Block in Heterocycles Synthesis
The chemistry of pyrazoline derivatives emphasizes their value as building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds play crucial roles in the development of new materials and pharmaceuticals, demonstrating the versatility and significance of pyrazoline derivatives in organic synthesis. The unique reactivity of these derivatives offers mild reaction conditions for generating various heterocyclic compounds and dyes, highlighting the innovative transformations and potential future applications in chemistry (Gomaa & Ali, 2020).
Hybrid Catalysts in Synthesis of Pyrazoline Derivatives
The use of hybrid catalysts for synthesizing pyrazoline derivatives showcases the advancement in catalytic methods, enhancing the efficiency and selectivity of chemical reactions. These catalysts facilitate the development of pyrazoline-based scaffolds, crucial for medicinal and pharmaceutical industries due to their broad applicability and bioavailability. The review focuses on the application of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, underpinning the importance of innovative catalytic approaches in synthesizing complex molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-23(31-5,17-8-6-7-9-18(17)24)14-25-22(28)20-13-19(26-27(20)2)16-12-15(29-3)10-11-21(16)30-4/h6-13H,14H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEWLSVKZBCPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)
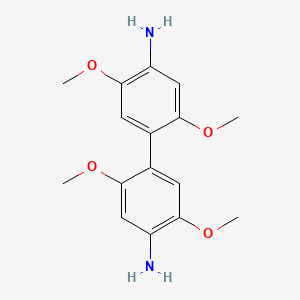
![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)



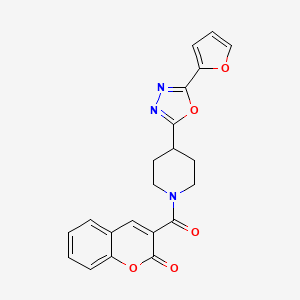
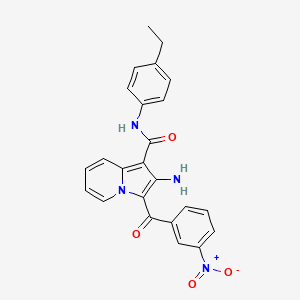

![(1H-benzo[d]imidazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2804117.png)
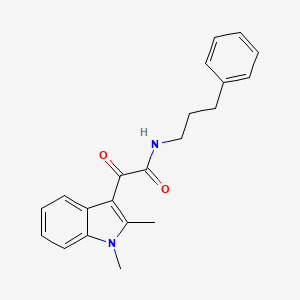


![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)